molecular formula C8H8ClN5 B13860735 3-Amino-6-chloro-5-(prop-2-enylamino)pyrazine-2-carbonitrile

3-Amino-6-chloro-5-(prop-2-enylamino)pyrazine-2-carbonitrile

Katalognummer: B13860735
Molekulargewicht: 209.63 g/mol
InChI-Schlüssel: GYQUJXOIDLSRMR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-6-chloro-5-(prop-2-enylamino)pyrazine-2-carbonitrile is a heterocyclic compound that contains both pyrazine and nitrile functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-chloro-5-(prop-2-enylamino)pyrazine-2-carbonitrile typically involves the reaction of 3-amino-6-chloropyrazine-2-carbonitrile with prop-2-enylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques, such as crystallization or chromatography, ensures the efficient production of high-quality compounds.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-6-chloro-5-(prop-2-enylamino)pyrazine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various derivatives with different functional groups replacing the chlorine atom.

Wissenschaftliche Forschungsanwendungen

3-Amino-6-chloro-5-(prop-2-enylamino)pyrazine-2-carbonitrile has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-Amino-6-chloro-5-(prop-2-enylamino)pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Amino-6-chloropyrazine-2-carbonitrile: A closely related compound with similar structural features but lacking the prop-2-enylamino group.

    5-Amino-6-chloropyrazine-2-carbonitrile: Another similar compound with the amino group in a different position.

Uniqueness

3-Amino-6-chloro-5-(prop-2-enylamino)pyrazine-2-carbonitrile is unique due to the presence of the prop-2-enylamino group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C8H8ClN5

Molekulargewicht

209.63 g/mol

IUPAC-Name

3-amino-6-chloro-5-(prop-2-enylamino)pyrazine-2-carbonitrile

InChI

InChI=1S/C8H8ClN5/c1-2-3-12-8-6(9)13-5(4-10)7(11)14-8/h2H,1,3H2,(H3,11,12,14)

InChI-Schlüssel

GYQUJXOIDLSRMR-UHFFFAOYSA-N

Kanonische SMILES

C=CCNC1=NC(=C(N=C1Cl)C#N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.